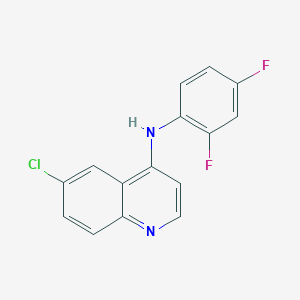

6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine is a chemical compound . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in recent years . One method involves the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . This process is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinoline nucleus, which is a bicyclic compound containing nitrogen . The specific arrangement of atoms and functional groups within this molecule contributes to its unique properties and potential applications .Chemical Reactions Analysis

Quinoline derivatives, including this compound, can undergo a variety of chemical reactions . For instance, they can be synthesized through direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . The yields of these reactions are typically higher with electron-donating groups than with electron-withdrawing groups .Aplicaciones Científicas De Investigación

Fluorescence Sensing Applications

One significant application of quinoline derivatives is in the development of fluorescence sensors for detecting biologically relevant ions. Nolan et al. (2005) synthesized two fluorescein-based dyes derivatized with 8-aminoquinoline, which showed a large dynamic range and significant fluorescence enhancements upon Zn(II) coordination, suggesting their utility in sensing biological Zn(II) with high specificity and reversibility on the biological timescale (Nolan et al., 2005).

Synthesis and Chemical Properties

Various studies have explored the synthesis and chemical properties of quinoline derivatives. Cardellini et al. (1994) discussed the hydrogen chloride treatment of quinolinic aminoxyls, leading to the formation of chlorinated amines, shedding light on the mechanisms of chlorination and deoxygenation (Cardellini et al., 1994). Furthermore, the synthesis of triarylamines based on 6H-indolo[2,3-b]quinoxaline by Thomas and Tyagi (2010) demonstrates the utility of palladium-catalyzed C-N and C-C coupling reactions, highlighting the compounds' green or yellow emission depending on the nature of the amine segment (Thomas & Tyagi, 2010).

Potential as Pharmaceutical Agents

Quinoline derivatives have been explored for their potential pharmaceutical applications, particularly as anticancer agents. Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives and evaluated their cytotoxic effects on human breast tumor cell lines, identifying compounds with potent effects compared to established drugs (Zhang et al., 2007). Similarly, Mulakayala et al. (2012) described the ultrasound-mediated synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones, showcasing their anti-proliferative properties in vitro against cancer cell lines (Mulakayala et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of 6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine is bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction, and its inhibition leads to a high level of antibacterial activity .

Mode of Action

This compound interacts with its target, the bacterial DNA-gyrase, by inhibiting its function . This inhibition disrupts the replication of bacterial DNA, thereby preventing the bacteria from reproducing and spreading .

Biochemical Pathways

The inhibition of bacterial DNA-gyrase by this compound affects the DNA replication pathway in bacteria . This disruption in the replication process leads to the death of the bacteria, thereby exhibiting its antibacterial activity .

Pharmacokinetics

It’s worth noting that similar compounds in the fluoroquinolone family are known for their enhanced penetration ability through cell membranes , which could suggest good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action result in a high level of antibacterial activity . By inhibiting bacterial DNA-gyrase, it prevents the bacteria from reproducing, leading to their death .

Direcciones Futuras

The future research directions for 6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine and similar compounds involve further exploration of their synthesis methods and potential applications . Given the wide range of biological activities exhibited by quinoline derivatives, these compounds hold promise for the development of new drugs and other products .

Análisis Bioquímico

Biochemical Properties

The role of 6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine in biochemical reactions is significant. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF2N2/c16-9-1-3-13-11(7-9)14(5-6-19-13)20-15-4-2-10(17)8-12(15)18/h1-8H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVCDVRTCGTWRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC2=C3C=C(C=CC3=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2560186.png)

![2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid](/img/structure/B2560187.png)

![Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B2560188.png)

![N-Methyl-N-[2-[1-(5-methyl-1,3-thiazol-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2560190.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2560198.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2560201.png)

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2560202.png)

![3,7,9-trimethyl-1-pentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2560203.png)

![7-(furan-2-yl)-5-(naphthalen-1-ylmethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2560205.png)